2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride
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Overview
Description
CX-5461 (dihydrochloride) is a potent, orally bioavailable inhibitor of ribosomal RNA synthesis mediated by RNA polymerase I. It has shown significant potential in cancer research due to its ability to selectively target cancer cells while sparing normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CX-5461 (dihydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its biological activity .
Industrial Production Methods
Industrial production of CX-5461 (dihydrochloride) typically involves optimizing the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts and solvents, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CX-5461 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while reduction may yield reduced derivatives with different pharmacological properties .
Scientific Research Applications
CX-5461 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of ribosomal RNA synthesis and its inhibition
Biology: It is used to investigate the role of ribosomal RNA synthesis in cell growth and proliferation
Medicine: It is being explored as a potential therapeutic agent for various types of cancer, including hematological malignancies and solid tumors
Industry: It is used in the development of new anticancer drugs and as a reference compound in drug screening assays
Mechanism of Action
CX-5461 (dihydrochloride) exerts its effects by selectively inhibiting RNA polymerase I-mediated ribosomal RNA synthesis. This leads to the disruption of ribosome biogenesis, which is essential for the growth and proliferation of cancer cells. The compound also induces DNA damage and activates the DNA damage response, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
CX-5461: The parent compound without the dihydrochloride salt form.
CX-3543: Another RNA polymerase I inhibitor with similar biological activity.
CX-4945: A protein kinase inhibitor with different molecular targets but similar anticancer properties
Uniqueness
CX-5461 (dihydrochloride) is unique in its ability to selectively inhibit RNA polymerase I-mediated ribosomal RNA synthesis without significantly affecting RNA polymerase II. This selective inhibition makes it a valuable tool for studying ribosomal RNA synthesis and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C27H29Cl2N7O2S |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;dihydrochloride |
InChI |
InChI=1S/C27H27N7O2S.2ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;;/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36);2*1H |
InChI Key |
LXNKBUVQVKWAHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl.Cl |
Origin of Product |
United States |
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